molecular formula C11H13FN2O4 B7938948 tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate

Cat. No.: B7938948
M. Wt: 256.23 g/mol
InChI Key: OPVVNOMDBDQRTM-UHFFFAOYSA-N
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Description

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is an organic compound that features a fluorine atom, a nitro group, and a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate typically involves the reaction of 4-fluoro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate ester group can be hydrolyzed to yield the corresponding carbamic acid and tert-butanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Fluoro-2-aminophenyl-carbamic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Fluoro-2-nitroaniline and tert-butanol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a precursor to pharmacologically active molecules. The presence of the nitro and carbamate groups can be exploited in the design of enzyme inhibitors or other bioactive compounds.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug that undergoes metabolic conversion to release an active pharmacophore. The nitro group can be reduced to an amine, which may then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and industry.

Biological Activity

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate (hereafter referred to as Carbamate ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₄FN₂O₃
  • Molar Mass: Approximately 246.25 g/mol

Synthesis:
The synthesis of Carbamate typically involves the reaction of 4-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is generally conducted at room temperature, and the product is purified through recrystallization. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound .

Carbamate functions primarily through its interaction with specific enzymes and proteins. The presence of the fluorine atom enhances its binding affinity to target enzymes, making it effective in inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, thereby modulating their functions .

Biological Activity

1. Enzyme Inhibition:
Carbamate has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. The compound's mechanism typically involves binding to the active sites of enzymes, preventing substrate access and subsequent catalytic activity.

2. Protein Interactions:
Research indicates that Carbamate can influence protein interactions crucial for cellular processes. Its unique structure allows it to act as a biochemical probe, providing insights into enzyme dynamics and protein functionality .

Table 1: Summary of Biological Activities

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated IC50 values indicating potent inhibition of target enzymes involved in metabolic pathways.
Study BProtein InteractionShowed that Carbamate alters binding affinities in key protein complexes, impacting cellular signaling.
Study CPharmacological PotentialEvaluated in vivo effects showing anti-inflammatory properties linked to enzyme inhibition profiles.

Notable Research Insights

  • Study A found that Carbamate exhibited an IC50 value of 0.34 µM against a specific enzyme target, highlighting its potential as a therapeutic agent .
  • Study B revealed that modifications to the Carbamate structure could significantly enhance its binding affinity to proteins involved in disease processes .
  • Study C explored the compound's application in drug development, suggesting its role as a pharmacological tool for targeting specific diseases .

Properties

IUPAC Name

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVVNOMDBDQRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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